METHANESULFONYLACETIC ACID
Overview
Description
Methanesulfonylacetic acid, with the chemical formula C₃H₆O₄S, is a compound known for its applications in various chemical processes. This colorless liquid is characterized by its methanesulfonyl and acetic acid functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methanesulfonylacetic acid can be synthesized through various methods. One common approach involves the reaction of methanesulfonyl chloride with sodium acetate in the presence of a suitable solvent. The reaction conditions typically include a temperature range of 0-5°C and a reaction time of 2-3 hours .
Industrial Production Methods: Industrial production of this compound often involves the use of methanesulfonic acid as a starting material. Methanesulfonic acid is produced through the oxidation of dimethyl sulfide with nitric acid, followed by purification processes .
Chemical Reactions Analysis
Types of Reactions: Methanesulfonylacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form methanesulfonic acid.
Reduction: Reduction reactions can convert it into methanesulfonyl ethanol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed:
Oxidation: Methanesulfonic acid.
Reduction: Methanesulfonyl ethanol.
Substitution: Various methanesulfonyl derivatives.
Scientific Research Applications
Methanesulfonylacetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methanesulfonylacetic acid involves its ability to act as a strong acid and a nucleophile. It can donate protons to various substrates, facilitating acid-catalyzed reactions. Additionally, its methanesulfonyl group can participate in nucleophilic substitution reactions, forming stable intermediates and products .
Comparison with Similar Compounds
Methanesulfonylacetic acid can be compared with other similar compounds such as:
Methanesulfonic acid (CH₃SO₃H): A simpler compound with similar acidic properties but lacking the acetic acid moiety.
Ethanesulfonic acid (C₂H₆O₃S): Similar in structure but with an ethyl group instead of a methyl group.
Propane-1-sulfonic acid (C₃H₈O₃S): Contains a longer carbon chain, leading to different reactivity and applications.
This compound is unique due to its combination of methanesulfonyl and acetic acid functional groups, which provide it with versatile reactivity and a wide range of applications .
Properties
IUPAC Name |
2-methylsulfonylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O4S/c1-8(6,7)2-3(4)5/h2H2,1H3,(H,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEHUAQIJXERLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395674 | |
Record name | 2-(Methylsulfonyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90395674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2516-97-4 | |
Record name | (Methylsulfonyl)acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2516-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Methylsulfonyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90395674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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